molecular formula C16H20F3NO3 B12508126 Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

Cat. No.: B12508126
M. Wt: 331.33 g/mol
InChI Key: BAWKASDHPYRAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1111078-67-1) is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-(trifluoromethyl)phenoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀F₃NO₃, with a molecular weight of 331.33 g/mol . The compound is commercially available (e.g., Catalog # RC769-1 from Rare Chemicals) at a high cost ($4,000/g), reflecting its specialized use in pharmaceutical research and organic synthesis .

For example, it has been employed in coupling reactions to synthesize complex spirocyclic and heteroaromatic systems, as evidenced by its use in Mitsunobu-like reactions with azodicarboxamide .

Properties

IUPAC Name

tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKASDHPYRAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced catalysts and reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE is a chiral compound belonging to the pyrrolidine class and is valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Pyrrolidines are nitrogen-containing heterocycles used in medicinal chemistry and organic synthesis because of their biological activity and reactivity. The presence of the trifluoromethyl group and the phenoxy moiety enhances the chemical properties of this compound.

Scientific Research Applications

(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE has applications in chemistry, biology, medicine, and industry.

Chemistry The compound serves as an intermediate in synthesizing complex organic molecules and a building block for developing new ligands and catalysts.

Biology It is used in studying enzyme mechanisms and investigating biological pathways involving pyrrolidine derivatives.

Medicine The compound is explored for potential therapeutic properties, serving as a precursor for synthesizing pharmaceuticals with anti-inflammatory, antiviral, and anticancer activities.

Industry It is used in producing agrochemicals and other industrial chemicals because of its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The presence of the trifluoromethyl group and the phenoxy moiety can enhance its binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

  • Heterocyclic core (pyrrolidine vs. piperidine).
  • Substituent position on the aromatic ring (ortho, meta, para).
  • Functional groups (CF₃, Br, boronate esters).

Pyrrolidine-Based Analogs

Compound Name Substituent Position & Group Molecular Formula Key Differences Applications/Findings Reference
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate Ortho-CF₃ phenoxy at C3 C₁₆H₂₀F₃NO₃ Chiral center (S); electron-withdrawing CF₃ group enhances stability and influences reactivity. Used in pharmaceutical intermediates; high cost due to niche applications.
tert-Butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (3h) Para-CF₃ phenyl at C2 C₁₆H₂₀F₃NO₂ CF₃ at para position reduces steric hindrance; synthesized via Hantzsch ester-mediated coupling (75% yield). Demonstrates versatility in sp³ C–C bond functionalization.
tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate Meta-Br phenoxy at C3 C₁₅H₂₀BrNO₃ Bromine allows further cross-coupling (e.g., Suzuki-Miyaura with boronate esters). Intermediate for borylation reactions.

Piperidine-Based Analogs

Compound Name Substituent Position & Group Molecular Formula Key Differences Applications/Findings Reference
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate CF₃ at phenyl attached to C4 C₁₇H₂₀F₃NO₂ Piperidine core with dihydropyridine moiety; deprotection yields tetrahydropyridine (228.1 g/mol). Used in synthesizing bioactive amines; Boc group facilitates stepwise functionalization.
1-Piperidinecarboxylic acid, 4-[4-(trifluoromethyl)phenoxy]-, ethyl ester Para-CF₃ phenoxy at C4 C₁₅H₁₈F₃NO₃ Ethyl ester instead of tert-butyl; para-CF₃ may alter solubility. Comparative studies on ester group effects.

Key Structural and Functional Comparisons

  • Synthetic Utility : Bromine or boronate ester substituents (e.g., in ) enable cross-coupling reactions, whereas CF₃ groups enhance metabolic stability in drug candidates.
  • Heterocycle Flexibility : Pyrrolidine’s 5-membered ring imposes greater conformational restriction than piperidine, affecting binding affinity in biological targets .

Biological Activity

Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₉FNO₅
  • Molecular Weight : 326.32 g/mol
  • CAS Number : 1233859-92-1

The compound features a pyrrolidine core substituted with a tert-butyl group and a trifluoromethyl phenoxy moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to inhibit specific enzymes, potentially increasing its potency against targets such as reverse transcriptase and other key enzymes involved in disease pathways .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to serotonin uptake and other neurochemical processes .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Enzyme InhibitionInhibits reverse transcriptase
Antimicrobial EffectsExhibits antibacterial activity
Neurotransmitter Uptake InhibitionModulates serotonin uptake

Study 1: Antimicrobial Activity

A study evaluating various pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 3.125 μg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties of compounds containing trifluoromethyl groups has shown improved potency in inhibiting serotonin uptake. This suggests that this compound may have potential applications in treating mood disorders or anxiety-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.